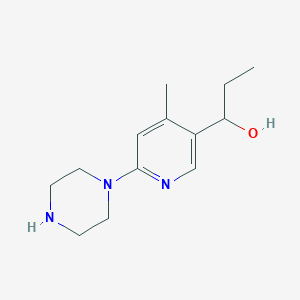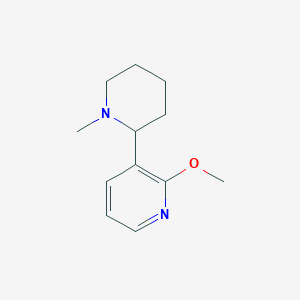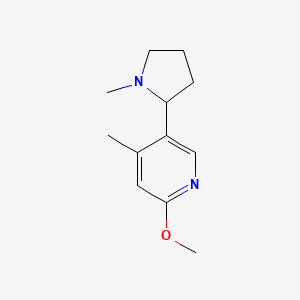![molecular formula C7H4Cl2N2O B11811472 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dicloro-1H-pirrolo[2,3-c]piridin-2(3H)-ona es un compuesto heterocíclico que presenta una estructura central de pirrolo[2,3-c]piridina con átomos de cloro en las posiciones 5 y 7.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,7-Dicloro-1H-pirrolo[2,3-c]piridin-2(3H)-ona generalmente implica la cloración de pirrolo[2,3-c]piridina. Un método común consiste en hacer reaccionar pirrolo[2,3-c]piridina con cloruro de tionilo en un solvente adecuado, seguido de hidrogenación en condiciones básicas para obtener el producto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados en la literatura. El enfoque general probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final a través de diversas técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,7-Dicloro-1H-pirrolo[2,3-c]piridin-2(3H)-ona experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución Nucleófila: Este compuesto puede participar en reacciones de sustitución nucleófila, donde nucleófilos como aminas o alcóxidos reemplazan los átomos de cloro.
Reacciones de Oxidación: Puede sufrir reacciones de oxidación para introducir grupos hidroxilo u otros grupos funcionales.
Reacciones de Reducción: El compuesto puede reducirse para formar diversos derivados.
Reactivos y Condiciones Comunes
Sustitución Nucleófila: Los reactivos comunes incluyen aminas, alcóxidos y otros nucleófilos, típicamente en condiciones básicas.
Oxidación: Se utilizan comúnmente reactivos como hidróxido de sodio o peróxido de hidrógeno.
Reducción: Las reacciones de hidrogenación a menudo emplean catalizadores como paladio sobre carbono.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila con una amina produciría un derivado amino-sustituido de pirrolo[2,3-c]piridina .
Aplicaciones Científicas De Investigación
5,7-Dicloro-1H-pirrolo[2,3-c]piridin-2(3H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida su función como inhibidor en diversas vías bioquímicas.
Mecanismo De Acción
El mecanismo de acción de 5,7-Dicloro-1H-pirrolo[2,3-c]piridin-2(3H)-ona implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe los receptores del factor de crecimiento de fibroblastos (FGFR), que desempeñan un papel crucial en la proliferación y diferenciación celular. Al unirse a estos receptores, el compuesto puede interrumpir las vías de señalización involucradas en la progresión del cáncer .
Comparación Con Compuestos Similares
Compuestos Similares
1H-Pirrolo[2,3-c]piridina, 5,7-dicloro-2,3-dimetil-: Este compuesto comparte una estructura central similar, pero tiene grupos metilo adicionales en las posiciones 2 y 3.
5,7-Dicloro-6-azaindol: Otro compuesto estrechamente relacionado con una estructura similar, pero diferentes grupos funcionales.
Unicidad
5,7-Dicloro-1H-pirrolo[2,3-c]piridin-2(3H)-ona es único debido a su patrón de sustitución específico y la presencia de átomos de cloro, que confieren reactividad química y actividad biológica distintas. Su capacidad para inhibir FGFR lo hace particularmente valioso en la investigación del cáncer y el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C7H4Cl2N2O |
|---|---|
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
5,7-dichloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-1-3-2-5(12)11-6(3)7(9)10-4/h1H,2H2,(H,11,12) |
Clave InChI |
VKOCHQXPJXNTHE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=NC(=C2NC1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)




![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)




![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
